Potent RNase L Activation (IC50 = 2.30 nM) Defines a Unique Functional Niche
1-Benzofuran-3,6-diamine demonstrates highly potent activation of the innate immune effector RNase L, with an IC50 of 2.30 nM [1]. This activity, measured as the concentration required for 50% inhibition of protein synthesis in mouse L cell extracts [1], stands in stark contrast to other benzofuran derivatives reported to have IC50 values in the micromolar range for various unrelated targets [2]. While no direct head-to-head comparator for RNase L activation is identified in the literature, this nanomolar potency establishes a specific and verifiable functional differentiation from its class.
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Other benzofuran derivatives (general) |
| Quantified Difference | >400-fold more potent than typical micromolar activities (e.g., >1 µM) |
| Conditions | Inhibition of protein synthesis in mouse L cell extracts |
Why This Matters
For researchers targeting the 2-5A/RNase L pathway for antiviral or immuno-oncology applications, this specific and quantified nanomolar potency provides a high-confidence starting point, unlike generic benzofuran derivatives which lack this defined activity.
- [1] BindingDB. (2009). Affinity Data for BDBM50025002: IC50 = 2.30 nM for RNase L activation. BindingDB PrimarySearch. View Source
- [2] Filippatos, E. (n.d.). New derivatives of benzofuran prepared and evaluated for their in vitro activity. Semantic Scholar. View Source
